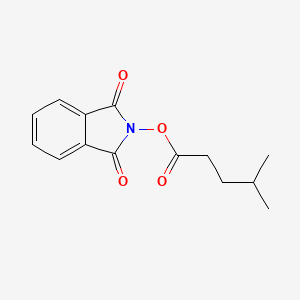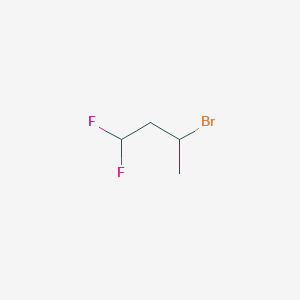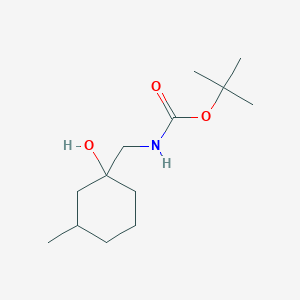
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a cyclohexyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The general reaction scheme is as follows:
Reaction of tert-butyl chloroformate with the amine:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Typically carried out in an acidic or basic medium
Products: Corresponding ketone or aldehyde
-
Reduction: : The carbamate group can be reduced to form an amine.
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Corresponding amine
-
Substitution: : The tert-butyl group can be substituted with other functional groups.
Reagents: Various nucleophiles
Conditions: Depends on the nucleophile used
Products: Substituted carbamate derivatives
Applications De Recherche Scientifique
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential use in modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound.
Comparaison Avec Des Composés Similaires
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Lacks the cyclohexyl ring and hydroxy group, making it less versatile in certain reactions.
tert-Butyl ((1-hydroxy-3-oxocyclobutyl)methyl)carbamate: Contains an oxo group, which can participate in different types of reactions.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Contains a bicyclic ring, which can affect its reactivity and stability.
The unique combination of functional groups in this compound makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-6-5-7-13(16,8-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
Clé InChI |
DMUJXZJRHWAQDY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13581060.png)
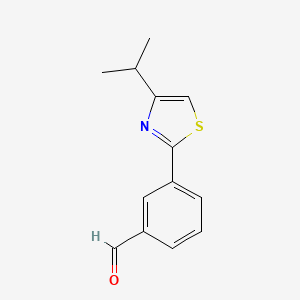
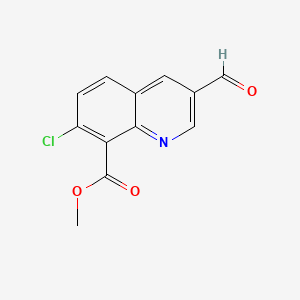

![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
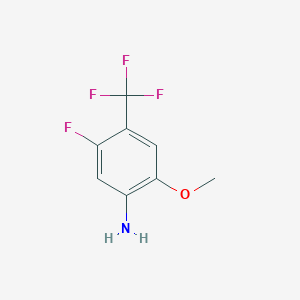
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)

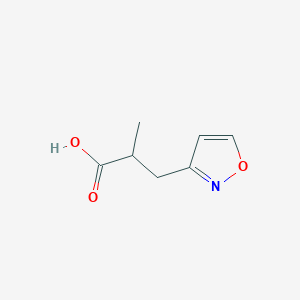
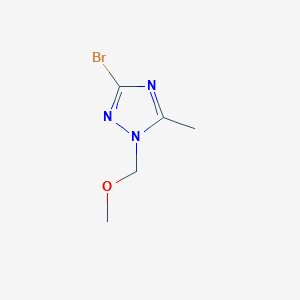
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
